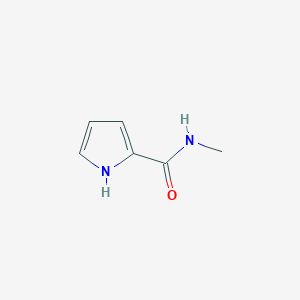

N-Methyl-1H-pyrrole-2-carboxamide

Overview

Description

N-Methyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 132911-42-3 . It has a molecular weight of 124.14 and its IUPAC name is N-methyl-1H-pyrrole-2-carboxamide .

Molecular Structure Analysis

The InChI code for N-Methyl-1H-pyrrole-2-carboxamide is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) . The molecular structure of this compound involves a pyrrole ring attached to a carboxamide group .Physical And Chemical Properties Analysis

N-Methyl-1H-pyrrole-2-carboxamide has a molecular weight of 124.14 . Its InChI code is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) .Scientific Research Applications

Synthesis of Pyrrole-2-Carboxylic Acid

- Scientific Field : Chemistry

- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks .

- Methods of Application : The optimized synthetic conditions resulted in a 50% yield of Pyrrole-2-Carboxylic Acid (PCA), with insights gained from temperature variant NMR studies .

- Results or Outcomes : The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space .

Mycobacterial Membrane Protein Large 3 Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model .

- Methods of Application : The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .

- Results or Outcomes : Most compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC 50 > 64 μg/mL). Compound 32 displayed excellent activity against drug-resistant tuberculosis, good microsomal stability, almost no inhibition of the hERG K + channel, and good in vivo efficacy .

Component of Many Blockbuster Drugs

- Scientific Field : Pharmaceutical Sciences

- Application Summary : The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .

Synthesis of Pyrrolopyrazine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrolopyrazine derivatives are synthesized using N-Methyl-1H-pyrrole-2-carboxamide. These derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Preparation of N-Substituted Dipyrrolo Analogues

- Scientific Field : Organic Chemistry

- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the preparation of N-substituted dipyrrolo analogues .

- Methods of Application : The preparation involves the production of 4´,5´-dihydro-1H,3´H-2,2´-bipyrrole, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .

Synthesis of 3-(1-Methyl-1H-Pyrrol-2-Yl)Propanoic Acid

- Scientific Field : Organic Chemistry

- Application Summary : N-Methyl-2-pyrrolecarboxaldehyde, which can be derived from N-Methyl-1H-pyrrole-2-carboxamide, is used to prepare 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid .

Synthesis of Pyrrolopyrazine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrolopyrazine derivatives are synthesized using N-Methyl-1H-pyrrole-2-carboxamide. These derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Preparation of N-Substituted Dipyrrolo Analogues

- Scientific Field : Organic Chemistry

- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the preparation of N-substituted dipyrrolo analogues .

- Methods of Application : The preparation involves the production of 4´,5´-dihydro-1H,3´H-2,2´-bipyrrole, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .

Synthesis of 3-(1-Methyl-1H-Pyrrol-2-Yl)Propanoic Acid

- Scientific Field : Organic Chemistry

- Application Summary : N-Methyl-2-pyrrolecarboxaldehyde, which can be derived from N-Methyl-1H-pyrrole-2-carboxamide, is used to prepare 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid .

Synthesis of 3,4-Dimethyl-1H-Pyrrole-2-Carbohydrazide Analogues

- Scientific Field : Medicinal Chemistry

- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues .

- Results or Outcomes : Among the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, compounds bearing o- or p- nitrophenyl substitution and with a p- hydroxyaromatic ring were observed as the most active compounds against A. fumigatus .

properties

IUPAC Name |

N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZQAEQLSRWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632173 | |

| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1H-pyrrole-2-carboxamide | |

CAS RN |

132911-42-3 | |

| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

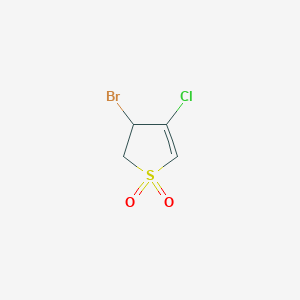

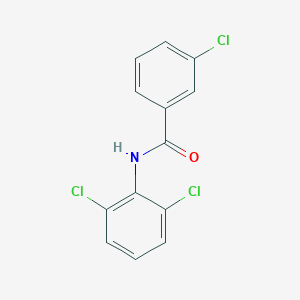

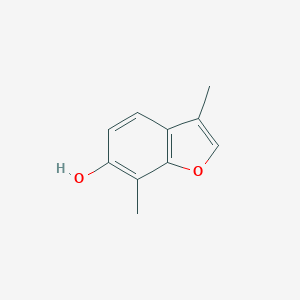

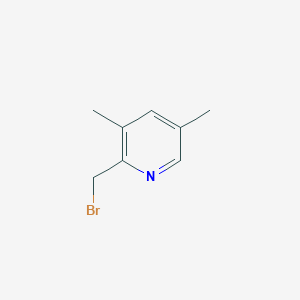

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.